14-Hydroxymethylcholest-7-ene-3,15-diol
Description
14-Hydroxymethylcholest-7-ene-3,15-diol (CAS 75039-75-7) is a cholestane-derived sterol characterized by:
- A cholestane skeleton with a double bond at C7.
- Hydroxyl groups at C3 and C15.
- A hydroxymethyl substituent at C14 .
Properties
CAS No. |
75039-75-7 |
|---|---|
Molecular Formula |
C28H48O3 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,15S,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C28H48O3/c1-18(2)7-6-8-19(3)24-16-25(31)28(17-29)23-10-9-20-15-21(30)11-13-26(20,4)22(23)12-14-27(24,28)5/h10,18-22,24-25,29-31H,6-9,11-17H2,1-5H3/t19-,20+,21+,22+,24-,25+,26+,27-,28?/m1/s1 |
InChI Key |
BLMNGVQLHSBJCS-YACOMCNQSA-N |
SMILES |
CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO)O |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@@H](C2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO)O |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO)O |
Synonyms |
14-hydroxymethylcholest-7-ene-3,15-diol 14alpha-hydroxymethyl-5 alpha-cholest-7-ene-3 beta,15 alpha-diol HMCD 7-ene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Cholestane Family
The following analogs share the cholestane backbone but differ in substituents and stereochemistry:
Key Observations :
Functional Analogs in Terpenoid Families
Several terpenoids with diol groups exhibit pharmacological activities relevant for comparison:
Key Observations :
- Diol Positioning : While this compound has C3/C15 diols , labdane and sesquiterpene analogs (e.g., C8/C15 or C9/C15 diols) show distinct bioactivities due to scaffold differences.
- Therapeutic Potential: Labdane diterpenes (e.g., sclareol) demonstrate cytotoxic effects, suggesting that diol-containing sterols like this compound may warrant evaluation for similar activities.
Metabolic and Functional Insights
Metabolic Pathways (Cholestane Analogs)
Physicochemical Properties
- Hydrophilicity : The hydroxymethyl group increases water solubility compared to methyl-substituted analogs.
- LogP Estimates: Predicted to be lower than non-hydroxylated sterols, impacting membrane interaction and bioavailability.
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